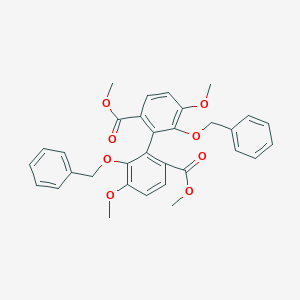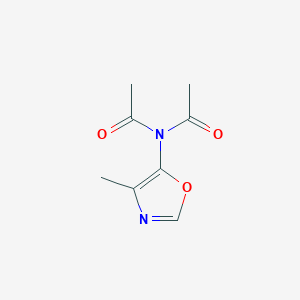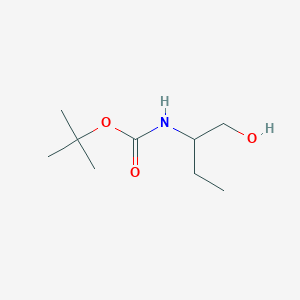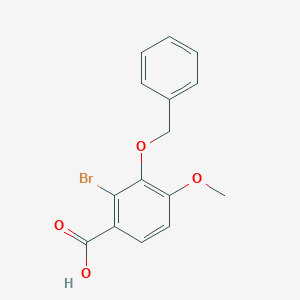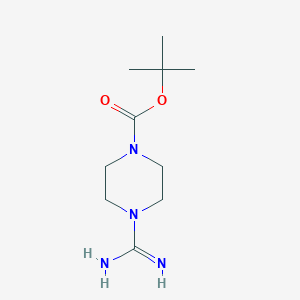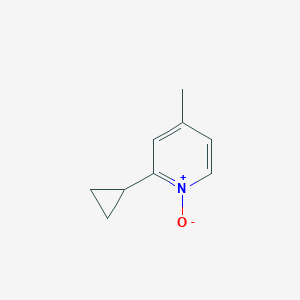
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropyl group at the 2-position and a methyl group at the 4-position, with an oxygen atom bonded to the nitrogen atom of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) can be achieved through several methods. One common approach involves the oxidation of 2-Cyclopropyl-4-methylpyridine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) may involve continuous flow processes where the starting materials are fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and minimize by-products. Catalysts may also be employed to enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic reagents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopropyl and methyl groups contribute to the compound’s overall stability and binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine N-oxide: Similar structure but lacks the cyclopropyl group.
4-Methylpyridine N-oxide: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylpyridine N-oxide: Similar structure but lacks the methyl group.
Uniqueness
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct steric and electronic properties.
Propiedades
Número CAS |
158902-33-1 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-10(11)9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Clave InChI |
LNSSNMBSRZJBRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
SMILES canónico |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
Sinónimos |
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


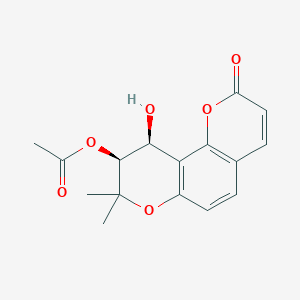
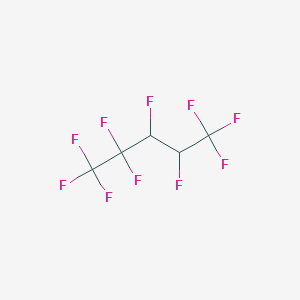
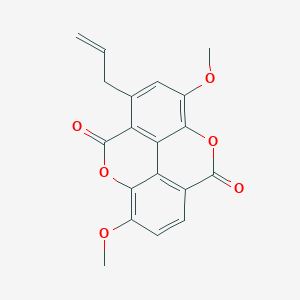

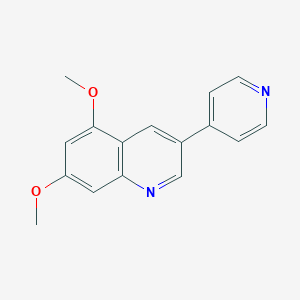
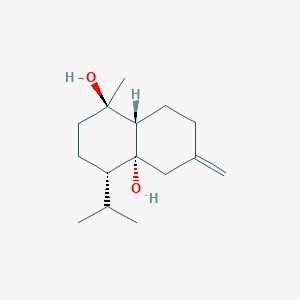
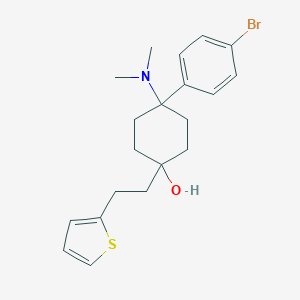
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
